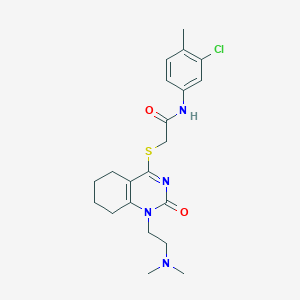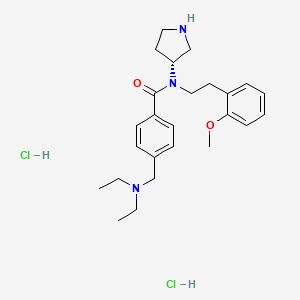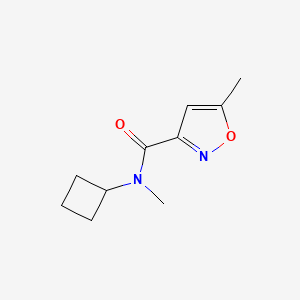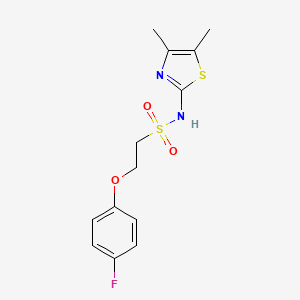![molecular formula C17H14ClN3 B2735773 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-80-4](/img/structure/B2735773.png)
9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a chemical compound with the molecular formula C17H14ClN3 . It belongs to the class of 6H-indolo[2,3-b]quinoxalines, which are known for their wide range of pharmacological activities . These compounds are similar in structure to a naturally occurring alkaloid called ellipticine, which is a known antitumor agent .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline, typically involves a multi-step protocol starting from isatin or 5-fluoroisatin . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is characterized by a planar fused heterocyclic compound . It has a linear formula of C17H14ClN3 . The structure includes two heterocyclic rings, indole and quinoxaline .Wissenschaftliche Forschungsanwendungen
- Their unique electronic properties make them valuable components in organic photovoltaics and other energy-related applications .
Optoelectronic Devices and Sensitizers
Antiviral Activity
DNA Intercalation and Thermal Stability
Wirkmechanismus
The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives, including 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline, predominantly involves DNA intercalation . This means that these compounds are able to insert themselves between the base pairs of the DNA helix, disrupting processes vital for DNA replication . This property is believed to underlie their antiviral and cytotoxic activities .
Zukünftige Richtungen
Given the wide range of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and studying their properties and potential applications in medicine.
Eigenschaften
IUPAC Name |
9-chloro-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGUCHYNUBYTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)

![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)
